molecular formula C30H29FN4O2 B2919223 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1185132-66-4

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2919223
CAS No.: 1185132-66-4
M. Wt: 496.586
InChI Key: ZNXUCQBSNPIUOA-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[3,4-d]pyrimidin core, which is a fused heterocyclic system, and is substituted with benzyl, fluorophenyl, and acetamide groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidin core and subsequent functionalization. The synthetic route typically starts with the preparation of key intermediates, such as benzyl 4-fluorophenyl ketone . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide include other pyrido[3,4-d]pyrimidin derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of the compound lies in its specific combination of benzyl, fluorophenyl, and acetamide groups, which impart distinct characteristics compared to other derivatives.

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN4O2/c1-21-7-9-22(10-8-21)17-32-28(36)20-35-29(24-11-13-25(31)14-12-24)33-27-19-34(16-15-26(27)30(35)37)18-23-5-3-2-4-6-23/h2-14H,15-20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXUCQBSNPIUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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